
Methyldiiodoarsine
Overview
Description
Methyldiiodoarsine, also known as diiodomethylarsine or methylarsine diiodide, is a chemical compound with the molecular formula CH₃AsI₂ and a molecular weight of 343.77 g/mol . It is recognized for its high toxicity and is primarily used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyldiiodoarsine can be synthesized through the reaction of methylarsine with iodine. The reaction typically occurs under controlled conditions to ensure the proper formation of the diiodo compound. The general reaction is as follows:
CH3AsH2+I2→CH3AsI2+H2
Industrial Production Methods: While this compound is not commonly produced on an industrial scale due to its high toxicity, it is synthesized in laboratory settings for research purposes. The production involves careful handling and specific safety protocols to prevent exposure.
Chemical Reactions Analysis
Types of Reactions: Methyldiiodoarsine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methylarsinic acid.
Reduction: It can be reduced to methylarsine.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogen exchange reactions can be performed using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Methylarsinic acid.
Reduction: Methylarsine.
Substitution: Various methylarsine halides.
Scientific Research Applications
Methyldiiodoarsine is primarily used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Medicine: Research is conducted to understand its potential therapeutic applications and toxicological effects.
Industry: Although not widely used in industry, it serves as a model compound for studying arsenic chemistry and its interactions with other elements.
Mechanism of Action
Methyldiiodoarsine exerts its effects primarily through the inhibition of thioredoxin reductase. This enzyme plays a key role in maintaining the redox balance within cells and protecting against oxidative stress. By inhibiting thioredoxin reductase, this compound disrupts the cellular redox state, leading to increased oxidative stress and potential cell damage .
Comparison with Similar Compounds
Methyldiiodoarsine can be compared with other arsenic-containing compounds such as:
Methylarsine: Similar in structure but lacks the iodine atoms.
Dimethylarsine: Contains two methyl groups instead of one.
Trimethylarsine: Contains three methyl groups.
Uniqueness: this compound is unique due to the presence of two iodine atoms, which significantly influence its reactivity and toxicity. This makes it a valuable compound for studying the effects of halogenation on arsenic compounds.
Properties
IUPAC Name |
diiodo(methyl)arsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3AsI2/c1-2(3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGSUVMABCXPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3AsI2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992798 | |
| Record name | Methylarsonous diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.765 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7207-97-8 | |
| Record name | Arsonous diiodide, methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7207-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsine, diiodomethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007207978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylarsonous diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


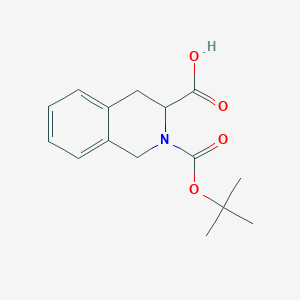
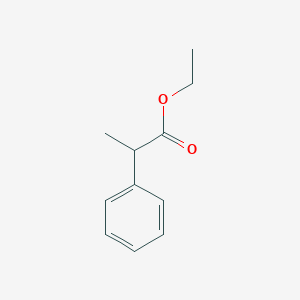
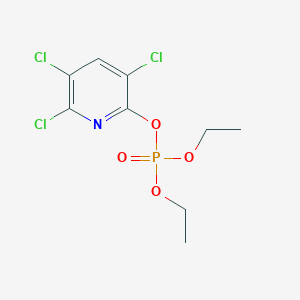
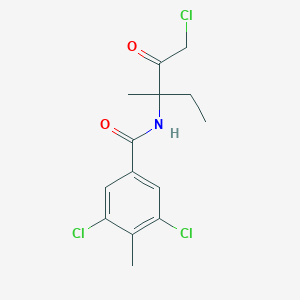

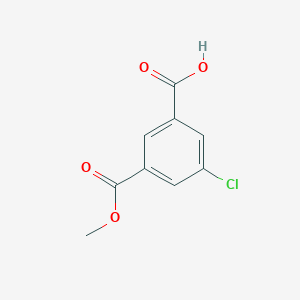

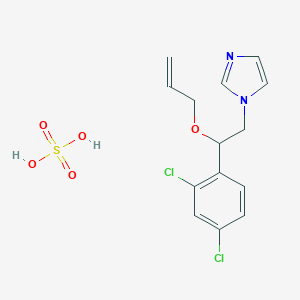
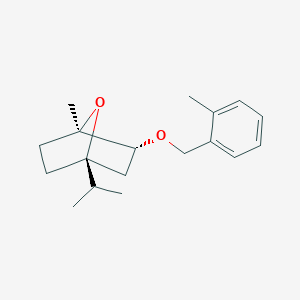
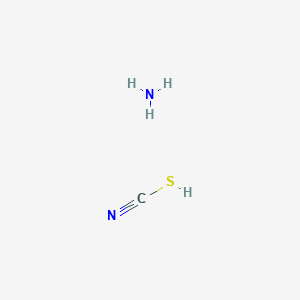
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
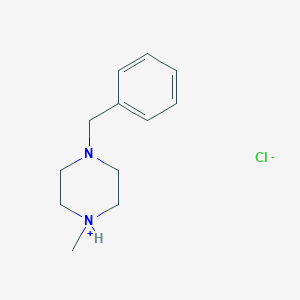
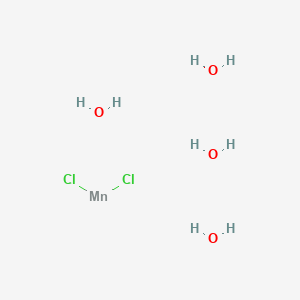
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
